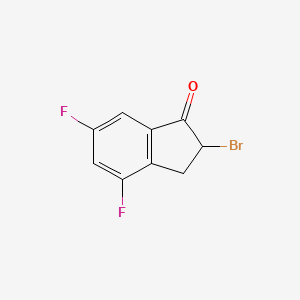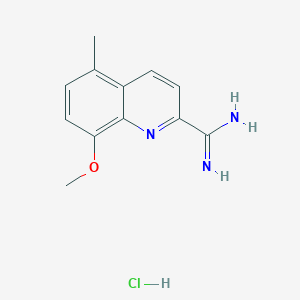![molecular formula C12H9NO3S B11867327 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one CAS No. 88973-14-2](/img/structure/B11867327.png)
7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one: is a heterocyclic compound that features a unique combination of chromene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-dimethylchromen-2-one with thioamide in the presence of a base, leading to the formation of the desired oxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-Oxo-5,6-dimethyl-1H,3H-thieno[2,3-d]pyrimidin-4-ones
- 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside
Comparison: Compared to similar compounds, 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is unique due to its specific combination of chromene and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88973-14-2 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
7,8-dimethyl-2-sulfanylidene-1H-pyrano[2,3-e][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C12H9NO3S/c1-5-6(2)15-11-7(10(5)14)3-4-8-9(11)13-12(17)16-8/h3-4H,1-2H3,(H,13,17) |
InChI Key |
FOOGUNZDAUZXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC3=C2NC(=S)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



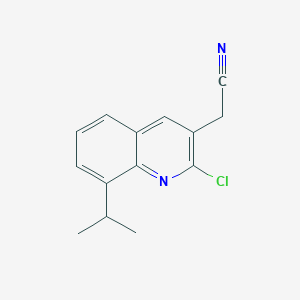
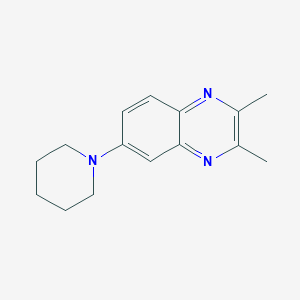

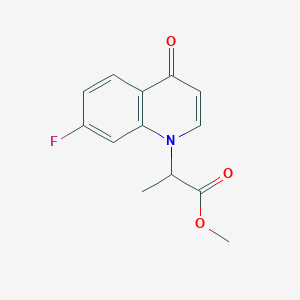
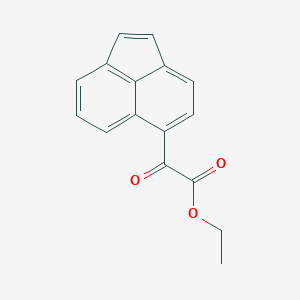
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


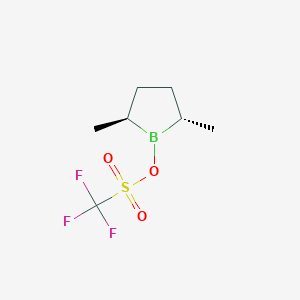
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
